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Introduction

Evifacotrep (also known as GFB-887) is an investigational small molecule designed as a

potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5

(TRPC4/TRPC5) ion channels.[1][2][3] These channels are implicated in the pathophysiology of

various conditions, including neurological and kidney diseases.[1][2] Preclinical studies have

demonstrated a favorable safety profile and target engagement. The primary goal of a Phase 1

clinical trial is to evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of a new drug in humans for the first time. These application notes

provide a comprehensive framework and detailed protocols for designing and executing a first-

in-human (FIH) Phase 1 clinical trial for Evifacotrep.

1. Mechanism of Action and Pharmacodynamic Biomarker

Evifacotrep exerts its effect by inhibiting TRPC5, which is understood to play a role in cellular

pathways leading to podocyte damage in certain kidney diseases. A key downstream effector in

this pathway is Rac1. Preclinical and early human studies suggest that inhibition of TRPC5 by

Evifacotrep leads to a reduction in urinary Rac1 levels, making it a valuable non-invasive

pharmacodynamic biomarker for assessing target engagement.
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Caption: Proposed mechanism of Evifacotrep in the TRPC5-Rac1 pathway.
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Application Note 1: Phase 1 Study Design
Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple

Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and

Pharmacodynamics of Evifacotrep in Healthy Adult Subjects.

Study Objectives:

Primary Objectives:

To assess the safety and tolerability of single ascending doses (SAD) and multiple

ascending doses (MAD) of Evifacotrep in healthy subjects.

To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2

Dose (RP2D) of Evifacotrep.

To characterize the pharmacokinetic (PK) profile of Evifacotrep following single and

multiple doses.

Secondary & Exploratory Objectives:

To evaluate the pharmacodynamic (PD) effects of Evifacotrep by measuring changes in

urinary Rac1 levels from baseline.

To assess the effect of food on the pharmacokinetics of Evifacotrep (as an optional

cohort).

Overall Study Design: This study will be conducted in two parts: a Single Ascending Dose

(SAD) phase and a Multiple Ascending Dose (MAD) phase. A classic 3+3 dose-escalation

design will be employed. Each dose cohort will enroll a small number of participants, who will

be randomized to receive either Evifacotrep or a placebo. Dose escalation to the next cohort

will only occur after a safety review of all available data from the current dose level.
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Phase 1 Trial Workflow
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Caption: High-level workflow for the SAD and MAD phases of the trial.

Data Presentation: Dose Escalation and Safety Criteria

The study will use a traditional 3+3 rule-based design for dose escalation.

Table 1: Dose-Limiting Toxicity (DLT) Definition

Hematologic

- Grade 4 Neutropenia or Thrombocytopenia lasting > 7 days

- Grade 3 Febrile Neutropenia

Non-Hematologic

- Grade ≥ 3 non-hematologic toxicity (excluding nausea/vomiting manageable with standard care)

- Any Grade 4 non-hematologic toxicity

- Failure to recover from drug-related toxicity to Grade ≤ 1 by the start of the next cycle

Grading based on Common Terminology Criteria for Adverse Events (CTCAE) v5.0

| Table 2: 3+3 Dose Escalation Scheme | | DLTs in first 3 patients | Action | | 0 | Escalate to the

next dose level in a new cohort of 3 patients. | | 1 | Treat 3 additional patients at the same dose

level. | |    ↳ 1 DLT in 6 patients | Escalate to the next dose level. | |    ↳ ≥ 2 DLTs in 6 patients |

MTD exceeded. The previous dose level is declared the MTD. | | ≥ 2 | MTD exceeded. The

previous dose level is declared the MTD. |
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Protocol 1: Safety and Tolerability Assessment
1.1. Objective: To monitor and record all adverse events (AEs) and serious adverse events

(SAEs) to determine the safety profile of Evifacotrep.

1.2. Methodology:

Adverse Event Monitoring: All subjects will be monitored continuously from the time of

informed consent until the final follow-up visit. AEs will be elicited through non-leading

questions, physical examinations, and review of laboratory data.

Clinical Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature),

12-lead electrocardiograms (ECGs), and physical examinations will be performed at

scheduled time points.

Laboratory Tests: Blood and urine samples will be collected for standard clinical laboratory

evaluations, including hematology, serum chemistry, and urinalysis.

1.3. Data Presentation: Schedule of Safety Assessments

| Table 3: Schedule of Key Safety Assessments (SAD Cohort Example) |
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Protocol 2: Pharmacokinetic (PK) Analysis
2.1. Objective: To determine the single- and multiple-dose pharmacokinetic profile of

Evifacotrep and its metabolites, if any.

2.2. Methodology:

Sample Collection: Serial blood samples (e.g., 3 mL in K2EDTA tubes) will be collected at

specified time points. Plasma will be separated by centrifugation and stored at -80°C until

analysis.

Bioanalytical Method: Plasma concentrations of Evifacotrep will be determined using a

validated high-performance liquid chromatography with tandem mass spectrometry (LC-

MS/MS) method.
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PK Parameter Calculation: PK parameters will be calculated using non-compartmental

analysis (NCA).

2.3. Data Presentation: PK Sampling and Parameters

Table 4: Example PK Blood Sampling Schedule (SAD Cohort)

Pre-dose (0h) and at the following times post-dose:

0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours

| Table 5: Key Pharmacokinetic Parameters |

Parameter Description

Cmax Maximum observed plasma concentration

Tmax Time to reach Cmax

AUC(0-t)
Area under the plasma concentration-time curve

from time 0 to the last measurable concentration

AUC(0-inf)
Area under the plasma concentration-time curve

from time 0 to infinity

t1/2 Apparent terminal elimination half-life

CL/F
Apparent total clearance of the drug from

plasma after oral administration

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

Protocol 3: Pharmacodynamic (PD) Biomarker
Analysis
3.1. Objective: To assess the biological activity of Evifacotrep by measuring urinary Rac1 as a

biomarker of target engagement.

3.2. Methodology:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8238393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8238393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Collection: Spot or 24-hour urine collections will be performed at baseline and at

various time points post-dose. Samples will be aliquoted and stored at -80°C.

Biomarker Assay: Urinary Rac1 concentrations will be quantified using a validated enzyme-

linked immunosorbent assay (ELISA) kit. Urinary creatinine will also be measured to

normalize Rac1 excretion rates.

Data Analysis: Changes in urinary Rac1/creatinine ratio from baseline will be calculated for

each dose cohort and correlated with Evifacotrep exposure (PK parameters).

Pharmacodynamic Analysis Workflow

Urine Sample Collection
(Baseline, Post-Dose)

Sample Processing
& Aliquoting

Storage at -80°C

Urinary Rac1 & Creatinine
Quantification (ELISA)

Data Analysis
(Change from Baseline)

PK/PD Correlation
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Caption: Workflow for pharmacodynamic biomarker sample handling and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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